molecular formula C24H27NO3 B1385574 N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline CAS No. 1040691-93-7

N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline

Cat. No.: B1385574
CAS No.: 1040691-93-7
M. Wt: 377.5 g/mol
InChI Key: PNWGGVZCANFWSC-UHFFFAOYSA-N
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Description

N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline is an organic compound that belongs to the class of aniline derivatives. These compounds are characterized by the presence of an aniline group, which is a phenyl group attached to an amino group. The compound’s structure includes an isopropoxybenzyl group and a phenoxyethoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route might include:

    Formation of the Isopropoxybenzyl Intermediate: This step involves the reaction of 2-isopropoxybenzyl chloride with a suitable nucleophile to form the isopropoxybenzyl intermediate.

    Formation of the Phenoxyethoxy Intermediate: This step involves the reaction of 2-phenoxyethanol with a suitable electrophile to form the phenoxyethoxy intermediate.

    Coupling Reaction: The final step involves the coupling of the isopropoxybenzyl intermediate with the phenoxyethoxy intermediate in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinones, while reduction might yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a potential drug candidate for various therapeutic applications.

    Industry: As an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxybenzyl)-4-(2-phenoxyethoxy)aniline: Similar structure but with a methoxy group instead of an isopropoxy group.

    N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline: Similar structure but with an ethoxy group instead of an isopropoxy group.

Uniqueness

N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline is unique due to the presence of both isopropoxy and phenoxyethoxy groups, which can influence its chemical reactivity, biological activity, and physical properties.

Properties

IUPAC Name

4-(2-phenoxyethoxy)-N-[(2-propan-2-yloxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-19(2)28-24-11-7-6-8-20(24)18-25-21-12-14-23(15-13-21)27-17-16-26-22-9-4-3-5-10-22/h3-15,19,25H,16-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWGGVZCANFWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1CNC2=CC=C(C=C2)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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